molecular formula C8H12O B7820829 6-Methyl-3,5-heptadienon

6-Methyl-3,5-heptadienon

Cat. No. B7820829
M. Wt: 124.18 g/mol
InChI Key: KSKXSFZGARKWOW-UHFFFAOYSA-N
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Patent
US05874635

Procedure details

A mixture of 5.3 g of the aluminum tri(methyl acetylacetate) catalyst mentioned in Example 1 and 85 g of 1,2-propylene carbonate was heated to 170° C. and, at this temperature a mixture of 55 g (0.47 mol) of methyl acetoacetate and 43.7 g (0.52 mol) of 2-methyl-3-butyn-2-ol was metered in at a constant rate over the course of 4 h. After the addition was complete, the mixture was stirred at 170° C. for 30 min. During this time, CO2 was evolved and low boilers distilled out. The reaction mixture was subsequently cooled, and the 2-methyl-2,4-heptadien-6-one which was formed was distilled out under about 100 mbar. This resulted in 42 g of pure 2-methyl-2,4-heptadien-6-one, which corresponds to a yield of 72% of theory based on reacted 2-methyl-3-butyn-2-ol.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aluminum tri(methyl acetylacetate)
Quantity
5.3 g
Type
catalyst
Reaction Step Three
Quantity
85 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7]C)(=O)[CH2:2][C:3]([CH3:5])=O.[CH3:9][C:10](O)(C#C)[CH3:11].[C:15](=O)=O>CCC(CC([O-])=O)=O.CCC(CC([O-])=O)=O.CCC(CC([O-])=O)=O.[Al+3].C1(=O)OC(C)CO1>[CH3:9][C:10](=[CH:5][CH:3]=[CH:2][C:1](=[O:7])[CH3:15])[CH3:11] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
43.7 g
Type
reactant
Smiles
CC(C)(C#C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
aluminum tri(methyl acetylacetate)
Quantity
5.3 g
Type
catalyst
Smiles
CCC(=O)CC(=O)[O-].CCC(=O)CC(=O)[O-].CCC(=O)CC(=O)[O-].[Al+3]
Step Four
Name
Quantity
85 g
Type
solvent
Smiles
C1(OCC(C)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 170° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was metered in at a constant rate over the course of 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
low boilers distilled out
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was subsequently cooled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)=CC=CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874635

Procedure details

A mixture of 5.3 g of the aluminum tri(methyl acetylacetate) catalyst mentioned in Example 1 and 85 g of 1,2-propylene carbonate was heated to 170° C. and, at this temperature a mixture of 55 g (0.47 mol) of methyl acetoacetate and 43.7 g (0.52 mol) of 2-methyl-3-butyn-2-ol was metered in at a constant rate over the course of 4 h. After the addition was complete, the mixture was stirred at 170° C. for 30 min. During this time, CO2 was evolved and low boilers distilled out. The reaction mixture was subsequently cooled, and the 2-methyl-2,4-heptadien-6-one which was formed was distilled out under about 100 mbar. This resulted in 42 g of pure 2-methyl-2,4-heptadien-6-one, which corresponds to a yield of 72% of theory based on reacted 2-methyl-3-butyn-2-ol.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aluminum tri(methyl acetylacetate)
Quantity
5.3 g
Type
catalyst
Reaction Step Three
Quantity
85 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:7]C)(=O)[CH2:2][C:3]([CH3:5])=O.[CH3:9][C:10](O)(C#C)[CH3:11].[C:15](=O)=O>CCC(CC([O-])=O)=O.CCC(CC([O-])=O)=O.CCC(CC([O-])=O)=O.[Al+3].C1(=O)OC(C)CO1>[CH3:9][C:10](=[CH:5][CH:3]=[CH:2][C:1](=[O:7])[CH3:15])[CH3:11] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
43.7 g
Type
reactant
Smiles
CC(C)(C#C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
aluminum tri(methyl acetylacetate)
Quantity
5.3 g
Type
catalyst
Smiles
CCC(=O)CC(=O)[O-].CCC(=O)CC(=O)[O-].CCC(=O)CC(=O)[O-].[Al+3]
Step Four
Name
Quantity
85 g
Type
solvent
Smiles
C1(OCC(C)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 170° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was metered in at a constant rate over the course of 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
low boilers distilled out
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was subsequently cooled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)=CC=CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.